molecular formula C16H22O3 B1530356 Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate CAS No. 93163-83-8

Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate

Cat. No. B1530356
CAS RN: 93163-83-8
M. Wt: 262.34 g/mol
InChI Key: SYNLKHBKWGMOFV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate is a chemical compound. It is a type of ester, which are organic compounds that are derived from carboxylic acids . The compound has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate involves a series of reactions. In one study, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals (FM1-6) with their corresponding carboxylic acid analogues (FM7-12) has been synthesized . The aldehydic derivatives were isolated in the diastereomeric form, and the structures were confirmed with NMR, MS and elemental analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can be used to determine the structure of the compound . The compound’s structure can also be analyzed using FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate can be complex. For example, the compound can undergo various types of reactions, including substitution, addition, and oxidation . The most common type of reaction involving aromatic rings like this compound is electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate can be determined using various techniques. For instance, the compound was isolated as a yellowish oil with an observed and calculated retardation factor value (Rf) of 0.32 in n-hexane and ethyl acetate (4:1) .

Scientific Research Applications

Versatility in Heterocycle Synthesis Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate demonstrates a remarkable versatility as an intermediate for synthesizing a diverse array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, this compound serves as a precursor for generating trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. The process showcases a single-step or minimal-step approach to accessing these varied heterocyclic structures, highlighting the compound's significant role in synthetic organic chemistry (Honey et al., 2012).

Antimicrobial Activity The antimicrobial potential of derivatives of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate has been demonstrated through the synthesis and evaluation of compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate. These compounds were synthesized via Knoevenagel condensation reactions and subjected to antimicrobial activity assessments. Their structures were confirmed through X-ray diffraction studies, and they exhibited notable antimicrobial properties, contributing to the exploration of new antimicrobial agents (Kariyappa et al., 2016; Kumar et al., 2016).

Photoreactive Properties The photoreactions of compounds like 2-(Dialkylamino)ethyl esters of γ-oxo acids, including Ethyl 4-phenyl-3-oxobutanoate, highlight the influence of the stability and conformational flexibility of biradical intermediates on their chemical behaviors. These studies contribute to understanding photoreactive mechanisms and developing novel photoreactive materials or processes (Hasegawa et al., 1990).

Biological Activity Against HBV Research into the synthesis of Ethyl4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate and its condensation with thiourea to produce thiopyrimidines reveals potential biological activity against Hepatitis B Virus (HBV). These findings are significant for developing new therapeutic agents for HBV treatment, showcasing the biomedical applications of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate derivatives (Aal, 2002).

Antioxidant Properties The synthesis of novel pyrazole derivatives, including Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate from (E)-ethyl 2-benzylidene-3-oxobutanoate, has been explored. These compounds have been evaluated for their antioxidant properties through DPPH and hydroxyl radical scavenging methods. The research highlights the antioxidant potential of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate derivatives, contributing to the search for new antioxidant agents (Naveen et al., 2021).

Future Directions

The future directions for research on Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate could include further studies on its biological activities and potential applications. For instance, the compound could be studied for its antimicrobial activity, mechanism of action, and potential synergistic effects with other compounds .

properties

IUPAC Name

ethyl 3-oxo-2-[(4-propan-2-ylphenyl)methyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-5-19-16(18)15(12(4)17)10-13-6-8-14(9-7-13)11(2)3/h6-9,11,15H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNLKHBKWGMOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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